(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c20-16-4-1-15(2-5-16)3-10-19(23)21-17-6-8-18(9-7-17)27(24,25)22-11-13-26-14-12-22/h1-10H,11-14H2,(H,21,23)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUYQFSEAZLNEL-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide, often referred to in the literature as a morpholine-based derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : (2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide
- Molecular Formula : C16H18FNO3S
- Molecular Weight : 335.38 g/mol
The presence of the morpholine group is significant as it contributes to the compound's solubility and interaction with biological targets.
Research indicates that this compound exhibits biological activity primarily through the modulation of various enzymatic pathways. Notably, it has been studied for its effects on:
- Protein Kinase Inhibition : The morpholine moiety is known to interact with protein kinases, which are crucial in regulating cellular functions such as proliferation and apoptosis. Inhibiting these kinases can lead to therapeutic effects in cancer treatment .
- CYP450 Interaction : Studies have shown that fluorine substitutions can influence the metabolism of compounds by cytochrome P450 enzymes, potentially reducing toxicity and improving bioavailability .
Biological Activity Overview
The biological activities of (2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide can be summarized as follows:
Case Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted the efficacy of morpholine derivatives, including our compound, in inhibiting tumor growth in xenograft models. The study demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound could serve as a promising candidate for cancer therapy .
Case Study 2: Inhibition of Inflammatory Pathways
In a separate investigation focused on inflammatory diseases, the compound was found to reduce levels of pro-inflammatory cytokines in vitro. This was attributed to its ability to inhibit NF-kB signaling pathways, which are often upregulated in inflammatory conditions .
Case Study 3: Metabolic Stability
Research assessing metabolic stability indicated that the incorporation of fluorine atoms improved the compound's resistance to metabolic degradation by CYP450 enzymes, enhancing its pharmacokinetic profile and therapeutic window .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison
Key Observations :
- The target compound’s morpholine sulfonyl group distinguishes it from analogs with trifluoromethyl (e.g., 2d), thiocarbamoyl (e.g., ), or simple aryl substituents. This group likely improves solubility and target engagement compared to hydrophobic substituents like trifluoromethyl .
- Fluorine substitution (e.g., 4-fluorophenyl in the target vs. 3-chloro-4-fluorophenyl in ) modulates electronic effects and metabolic stability.
Physicochemical Properties
Table 2: Physical and Spectral Data
Notes:
Key Findings :
- Trifluoromethyl-substituted analogs (e.g., 1j) exhibit potent antimicrobial activity (MIC as low as 0.15 µM), likely due to their electron-deficient enamide acting as a Michael acceptor .
- Morpholine-containing compounds (e.g., 30a) show antiproliferative effects , suggesting the morpholine group enhances interaction with cellular kinases or proteases .
Q & A
Q. How to analyze crystallographic data when the compound exhibits polymorphism or disordered regions?
- Methodological Answer :
- Hirshfeld Surface Analysis : CrystalExplorer visualizes intermolecular interactions (e.g., C–H···O bonds) to resolve disorder .
- TWIN Laws : Apply SHELXL TWIN commands to model overlapping lattices .
- Rigid-Body Refinement : Fix well-ordered regions (e.g., fluorophenyl groups) before refining flexible moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
